molecular formula C19H21BrN2O2 B2854996 4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1172394-45-4

4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2854996
CAS RN: 1172394-45-4
M. Wt: 389.293
InChI Key: WZJTVOMKIQHCMP-UHFFFAOYSA-N
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Description

4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMTB and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Anti-Tubercular Agent

This compound has been investigated for its potential as an anti-tubercular agent. Derivatives of benzamide, like the one , have been designed and synthesized to target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). These compounds are evaluated for their inhibitory concentrations (IC) against the bacteria, and their efficacy is compared to existing TB medications .

Chemical Synthesis Intermediate

Benzamide derivatives are often used as intermediates in chemical synthesis. They can be utilized to create more complex molecules through various chemical reactions. This particular compound could serve as a starting point for synthesizing new molecules with potential pharmacological activities .

Molecular Docking Studies

In the field of computational chemistry, molecular docking studies are essential for predicting the orientation of a molecule when it binds to a protein target. The compound could be used in such studies to explore its binding affinities and interactions with various biological targets, aiding in the design of new drugs .

Cytotoxicity Evaluation

Evaluating the cytotoxicity of chemical compounds is crucial in drug development. This compound, like other benzamide derivatives, can be tested on different cell lines, such as HEK-293 (human embryonic kidney) cells, to determine its safety profile and potential as a therapeutic agent .

Lead Compound for Drug Discovery

The structure of this compound makes it a potential lead compound in drug discovery. Its core structure can be modified to enhance its pharmacological properties, making it a valuable candidate for developing new medications for various diseases .

Pharmacological Research

Benzamide derivatives are widely used in pharmacological research to study their effects on biological systems. This compound could be investigated for its pharmacokinetics, pharmacodynamics, and therapeutic potential in treating different medical conditions .

Material Science Applications

In material science, benzamide derivatives can be explored for their properties in creating new materials. This compound’s molecular structure could contribute to the development of novel materials with specific characteristics for industrial applications .

Analytical Chemistry Reference Material

As a compound with a defined structure and properties, it can be used as a reference material in analytical chemistry. It can help calibrate instruments or validate analytical methods, ensuring the accuracy and reliability of chemical analyses .

properties

IUPAC Name

4-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-24-12-11-22-10-2-3-14-6-9-17(13-18(14)22)21-19(23)15-4-7-16(20)8-5-15/h4-9,13H,2-3,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJTVOMKIQHCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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